molecular formula C8H4FNO3 B1441937 6-Fluorobenzo[D]isoxazole-3-carboxylic acid CAS No. 894789-43-6

6-Fluorobenzo[D]isoxazole-3-carboxylic acid

Cat. No.: B1441937
CAS No.: 894789-43-6
M. Wt: 181.12 g/mol
InChI Key: HROCHLQLWNRYQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Classification and Nomenclature

6-Fluorobenzo[D]isoxazole-3-carboxylic acid (CAS: 894789-43-6) is a fluorinated heterocyclic compound belonging to the benzisoxazole family. Its systematic IUPAC name, 6-fluoro-1,2-benzoxazole-3-carboxylic acid , reflects its structural features:

  • A benzene ring fused to an isoxazole moiety (a five-membered ring containing nitrogen and oxygen).
  • A fluorine atom at the 6th position of the benzene ring.
  • A carboxylic acid group (-COOH) at the 3rd position of the isoxazole ring.

Alternative designations include This compound and 6-fluoro-1,2-benzoxazole-3-carboxylic acid . The molecular formula is $$ \text{C}8\text{H}4\text{FNO}_3 $$, with a molecular weight of 181.12 g/mol.

Historical Context of Isoxazole Chemistry

Isoxazole chemistry originated in 1903 with Ludwig Claisen’s synthesis of isoxazole via oximation of propargylaldehyde acetal. Benzisoxazoles emerged later as pharmacologically significant scaffolds, particularly in antipsychotics (e.g., risperidone) and anticonvulsants (e.g., zonisamide). The fluorination of benzisoxazoles, such as this compound, became prominent in the late 20th century to enhance metabolic stability and target specificity in drug design.

Structural Identification Parameters

Key structural features and spectroscopic data include:

Parameter Value/Description
SMILES O=C(C1=NOC2=CC(F)=CC=C12)O
InChIKey HROCHLQLWNRYQX-UHFFFAOYSA-N
IR Spectroscopy Strong absorption at ~1700 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-F stretch).
NMR (¹H) δ 7.8–8.2 ppm (aromatic H), δ 12.5 ppm (COOH proton).
Mass Spectrometry Molecular ion peak at m/z 181.018 (calculated for $$ \text{C}8\text{H}4\text{FNO}_3 $$).

X-ray crystallography data remains limited, but computational models predict a planar benzisoxazole core with dihedral angles <5° between rings.

Chemical Registry Information and Identifiers

Registry details for this compound are as follows:

Identifier Value
CAS Number 894789-43-6
PubChem CID 55253689
MDL Number MFCD09027539
EC Number Not assigned
Synonym This compound

Commercial suppliers include AKSci (Catalog #Y4590), Hairui Chemical, and Evitachem.

Position in Heterocyclic Chemistry

Benzisoxazoles are privileged scaffolds in medicinal chemistry due to their electronic versatility and ability to interact with biological targets. The fluorine atom in this compound enhances:

  • Lipophilicity , improving membrane permeability.
  • Electron-withdrawing effects , stabilizing interactions with enzyme active sites.
  • Metabolic resistance , reducing susceptibility to oxidative degradation.

This compound’s carboxylic acid group enables further derivatization, such as amide formation or esterification, making it a versatile intermediate in synthesizing bioactive molecules.

Properties

IUPAC Name

6-fluoro-1,2-benzoxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO3/c9-4-1-2-5-6(3-4)13-10-7(5)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROCHLQLWNRYQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)ON=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70716984
Record name 6-Fluoro-1,2-benzoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

894789-43-6
Record name 6-Fluoro-1,2-benzoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoro-1,2-benzoxazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Direct Acid Hydrolysis of Benzisoxazole Precursors

One established method involves the acid hydrolysis of a benzisoxazole derivative under strongly acidic conditions. According to a synthesis reported in a patent (WO2006/69063 A1), a suspension of the benzisoxazole precursor (1.6 g, 7.8 mmol) is treated with 70% sulfuric acid (30 mL) and heated at 80°C for 4 hours. After cooling, the reaction mixture is poured onto crushed ice, and the resulting solid is collected by filtration, washed with water, and dried. This procedure yields this compound as a white solid with an 89% yield (1.3 g).

Parameter Details
Starting material Benzisoxazole derivative (fluorinated)
Reagent 70% Sulfuric acid
Temperature 80°C
Reaction time 4 hours
Work-up Cooling, ice quench, filtration, washing
Yield 89%
Product form White solid

This method is straightforward and efficient for producing the target compound in high purity and yield.

Multi-Step Synthesis from Fluorinated Benzaldehydes

Another approach, inferred from industrial and research practices, involves multi-step synthesis starting from fluorinated benzaldehydes. Although detailed stepwise protocols are scarce in open literature, the general strategy includes:

  • Construction of the benzisoxazole ring system via cyclization reactions involving appropriate precursors.
  • Introduction of the fluorine substituent on the benzene ring, often via fluorinated starting materials.
  • Functional group transformations to install the carboxylic acid group at the 3-position.

This route typically requires careful control of reaction conditions and purification steps to ensure the integrity of the fluorinated isoxazole ring.

Comparative Summary of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Acid Hydrolysis of Benzisoxazole Benzisoxazole derivative 70% H2SO4, 80°C, 4 h 89 Simple, high yield, direct
Multi-step from Fluorobenzaldehyde Fluorinated benzaldehydes Multi-step cyclizations and functionalizations N/A Requires multiple steps, purification
Piperidinyl Derivative Route 6-Fluoro-3-(4-piperidinyl)benzisoxazole Basic conditions, DMF, KI, K2CO3 ~40 (for derivatives) For complex derivatives, not direct acid synthesis
Oxazole Synthesis via Activation Fluorinated carboxylic acids DMAP-Tf, DMAP base, DCM, RT-40°C Up to 96 For oxazole analogs, not direct acid

Research Findings and Notes

  • The acid hydrolysis method provides a high-yielding and straightforward approach to this compound, suitable for scale-up and practical synthesis.
  • Multi-step syntheses starting from fluorinated benzaldehydes allow the incorporation of the fluorine atom early in the synthetic route, but require more complex reaction sequences and purification.
  • The presence of fluorine on the benzisoxazole ring enhances the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are beneficial for pharmaceutical applications.
  • The use of activating agents like DMAP-Tf in oxazole synthesis from carboxylic acids offers a modern, mild, and efficient route to related heterocycles, potentially adaptable for isoxazole derivatives.
  • Patent literature provides practical examples of functionalization and derivatization of the 6-fluorobenzo[d]isoxazole core, indicating synthetic flexibility and relevance in drug discovery.

Chemical Reactions Analysis

Types of Reactions

6-Fluorobenzo[D]isoxazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The search results do not provide comprehensive information specifically on the applications of "6-Fluorobenzo[D]isoxazole-3-carboxylic acid." However, they do offer some context regarding related compounds and applications of 6-fluorobenzo[d]isoxazole derivatives.

6-Fluorobenzo[d]isoxazole Derivatives: Potential Applications

  • Antipsychotic and Antihistamine Agents: Compounds containing the 6-fluorobenzo[d]isoxazole moiety can be used as antipsychotic agents for treating psychosis and schizophrenia via oral, injectable, or rectal routes, with daily doses ranging from 1 to 500 mg, or preferably 2 to 50 mg . They can also serve as antihistamines to treat allergies through oral, injectable, or rectal routes, at daily doses of 1 to 500 mg, or preferably 2 to 150 mg . As antiallergic agents, they can be administered in topical formulations like creams, ointments, lotions, or powders at concentrations from 0.5 to 5%, or preferably 1 to 2% .
  • Serotonin 5-HT2A Receptor Antagonists: 6-fluorobenzo[d]isoxazole derivatives can possess a high affinity for the 5-HT2A receptor and can be evaluated for antiplatelet activity, suggesting their potential as therapeutic agents in preventing cardiovascular diseases .
  • RORγt Inverse Agonists: Trisubstituted isoxazoles featuring a 6-fluorobenzo[d]isoxazole core have been identified as RORγt allosteric inverse agonists . These compounds demonstrated sub-micromolar potency as RORγt inverse agonists and showed significant inhibition of cellular IL-17a expression levels .
  • Chemical Intermediate: this compound is a chemical compound that may be used as a building block in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of 6-Fluorobenzo[D]isoxazole-3-carboxylic acid involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs): The 6-fluoro and 6-chloro derivatives exhibit enhanced metabolic stability compared to non-halogenated analogs due to reduced electron density at the aromatic ring .
  • Carboxylic Acid Position : The 3-carboxylic acid group facilitates hydrogen bonding with biological targets, as seen in HIV integrase inhibitors and anti-tubercular agents .

Pharmacological Activity Comparisons

Anti-Inflammatory Activity

Styryl-substituted isoxazole-3-carboxylic acids (e.g., 5-(p-substituted styryl) derivatives) demonstrated moderate anti-inflammatory activity in carrageenan-induced edema models (67–72% inhibition at 100 mg/kg), comparable to indomethacin . In contrast, this compound lacks direct anti-inflammatory data but is hypothesized to serve as a precursor for more potent derivatives .

Antiviral and Antimycobacterial Activity

  • HIV-1 Integrase Inhibition : 5-Aryl-isoxazole-3-carboxylic acids showed IC₅₀ values of 1–10 μM against HIV-1 integrase, with substituent bulkiness correlating with improved binding .
  • Antitubercular Activity: 5-(Trifluoromethylquinolinyl)isoxazole-3-carboxylates exhibited MIC values of 0.9 μM against Mycobacterium tuberculosis, though ester hydrolysis limits their utility .

Neuropharmacological Effects

Pyrrolo[3,4-d]isoxazole derivatives (e.g., HIP-A, HIP-B) inhibited glutamate uptake (IC₅₀ = 17–18 μM) in rat synaptosomes, highlighting the role of isoxazole-carboxylic acid motifs in modulating neurotransmitter transporters .

Biological Activity

6-Fluorobenzo[D]isoxazole-3-carboxylic acid is a compound belonging to the isoxazole family, known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR) based on recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C8H5FNO3\text{C}_8\text{H}_5\text{F}\text{N}\text{O}_3

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. For instance, compounds derived from this structure have shown potent cytotoxic effects against various cancer cell lines, including Huh7 (liver cancer), MCF7 (breast cancer), and HCT116 (colon cancer) cells.

CompoundCell LineIC50 (µM)Comparison
This compoundHuh74.7Better than Sorafenib (IC50: 21 µM)
This compoundMCF710.1Comparable to 5-FU (IC50: 14.1 µM)
This compoundHCT11611.6Better than Sorafenib (IC50 < 11 µM)

These findings suggest that the compound may be a promising candidate for further development as an anticancer agent due to its selective activity against cancer cells while sparing normal cells.

The mechanism by which this compound exerts its anticancer effects appears to involve cell cycle arrest and apoptosis induction. Studies indicate that the compound causes arrest in the G0/G1 phase of the cell cycle and significantly decreases levels of cyclin-dependent kinase 4 (CDK4), a key regulator in cell cycle progression .

Inhibition of Histone Deacetylases (HDACs)

Another significant biological activity associated with this compound is its inhibitory effect on histone deacetylases (HDACs), which are crucial in regulating gene expression and are implicated in cancer progression. Compounds with the isoxazole structure have shown varying degrees of HDAC inhibitory activity, with some exhibiting up to a ten-fold increase in potency against specific HDAC isoforms compared to others .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications. For example, substituents on the isoxazole ring and carboxylic acid group can significantly affect potency and selectivity.

Key Findings from SAR Studies:

  • Substituent Effects : The presence of electron-withdrawing groups, such as fluorine at the C-6 position, enhances anticancer activity.
  • Hydrophobic Interactions : The hydrophobic nature of substituents can improve binding affinity to target proteins involved in tumorigenesis.
  • Functional Group Variations : Compounds with bulky substituents at the nitrogen atom exhibited higher affinities and improved biological activities .

Case Studies

Several case studies have been conducted to evaluate the efficacy of derivatives of this compound:

  • Indole-Isoxazole Hybrids : A study synthesized indole-isoxazole hybrids incorporating the carboxylic acid functionality, which showed enhanced anticancer properties against multiple cell lines. The IC50 values ranged from 0.7 to 10.1 µM, indicating potent activity compared to standard chemotherapeutics .
  • HDAC Inhibition : A series of isoxazole derivatives were tested for their ability to inhibit HDACs, revealing that modifications at specific positions led to significant differences in inhibitory potency across various isoforms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-Fluorobenzo[D]isoxazole-3-carboxylic acid
Reactant of Route 2
6-Fluorobenzo[D]isoxazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.